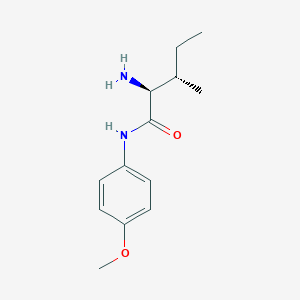
N-(4-Methoxyphenyl)-L-isoleucinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Methoxyphenyl)-L-isoleucinamide: is an organic compound that belongs to the class of amides It is derived from L-isoleucine, an essential amino acid, and 4-methoxyaniline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-Methoxyphenyl)-L-isoleucinamide typically involves the condensation of L-isoleucine with 4-methoxyaniline. This reaction can be facilitated by using coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) in the presence of a base like triethylamine. The reaction is usually carried out in an organic solvent such as dichloromethane or dimethylformamide at room temperature or slightly elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as using recyclable catalysts and solvents, can be employed to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: N-(4-Methoxyphenyl)-L-isoleucinamide can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinone derivatives.
Reduction: The compound can be reduced to form the corresponding amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) under controlled conditions
Major Products:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or nitrated aromatic compounds
Wissenschaftliche Forschungsanwendungen
Chemistry: N-(4-Methoxyphenyl)-L-isoleucinamide is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies .
Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions and protein-ligand binding. Its structural similarity to natural amino acids makes it a valuable tool in biochemical assays .
Medicine: Its amide linkage and aromatic ring provide a scaffold for the development of bioactive molecules with potential therapeutic effects .
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various applications, including the synthesis of polymers and advanced materials .
Wirkmechanismus
The mechanism of action of N-(4-Methoxyphenyl)-L-isoleucinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. This binding can modulate the activity of the target protein, leading to various biological effects .
Molecular Targets and Pathways:
Enzymes: The compound can act as an inhibitor or activator of specific enzymes, affecting metabolic pathways.
Receptors: It can bind to receptors on the cell surface, triggering intracellular signaling cascades
Vergleich Mit ähnlichen Verbindungen
N-(4-Methoxyphenyl)acetamide: Similar structure but with an acetamide group instead of an isoleucinamide group.
N-(4-Methoxyphenyl)glycine: Contains a glycine moiety instead of isoleucine.
N-(4-Methoxyphenyl)alanine: Contains an alanine moiety instead of isoleucine .
Uniqueness: N-(4-Methoxyphenyl)-L-isoleucinamide is unique due to the presence of the L-isoleucine moiety, which imparts specific stereochemical properties and biological activity. This compound’s structure allows for unique interactions with biological targets, making it a valuable tool in scientific research and potential therapeutic applications .
Eigenschaften
CAS-Nummer |
521946-80-5 |
|---|---|
Molekularformel |
C13H20N2O2 |
Molekulargewicht |
236.31 g/mol |
IUPAC-Name |
(2S,3S)-2-amino-N-(4-methoxyphenyl)-3-methylpentanamide |
InChI |
InChI=1S/C13H20N2O2/c1-4-9(2)12(14)13(16)15-10-5-7-11(17-3)8-6-10/h5-9,12H,4,14H2,1-3H3,(H,15,16)/t9-,12-/m0/s1 |
InChI-Schlüssel |
PFHBOTFALMYXKE-CABZTGNLSA-N |
Isomerische SMILES |
CC[C@H](C)[C@@H](C(=O)NC1=CC=C(C=C1)OC)N |
Kanonische SMILES |
CCC(C)C(C(=O)NC1=CC=C(C=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


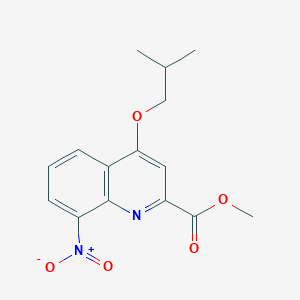

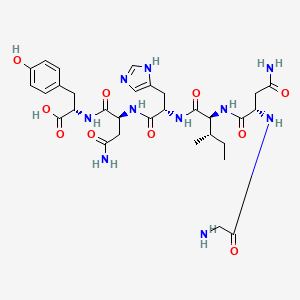
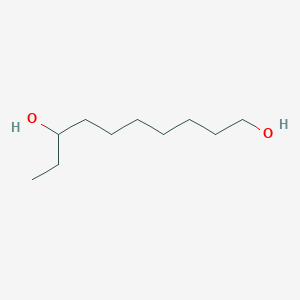

![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
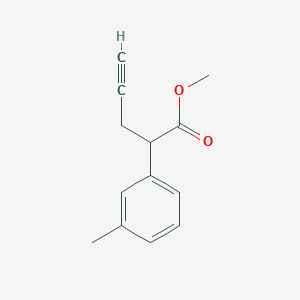
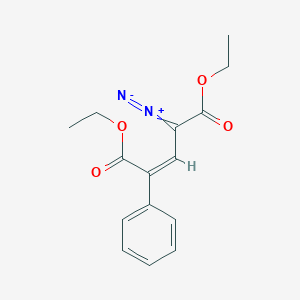

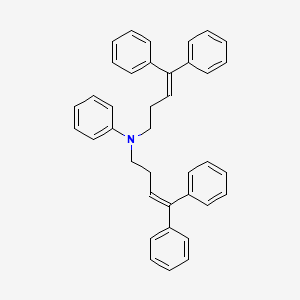
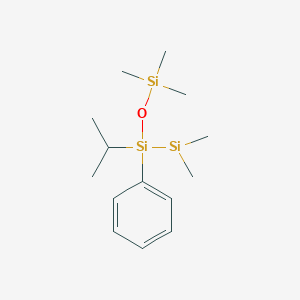
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)

